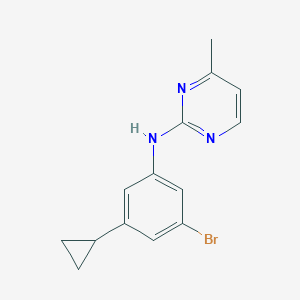
N-(3-bromo-5-cyclopropylphenyl)-4-methylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromo-5-cyclopropylphenyl)-4-methylpyrimidin-2-amine is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a bromine atom, a cyclopropyl group attached to a phenyl ring, and a pyrimidine ring, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
The synthesis of N-(3-bromo-5-cyclopropylphenyl)-4-methylpyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the bromination of 3-cyclopropylphenylamine followed by coupling with 4-methylpyrimidine-2-amine under specific reaction conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Análisis De Reacciones Químicas
N-(3-bromo-5-cyclopropylphenyl)-4-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with altered functional groups or oxidation states.
Aplicaciones Científicas De Investigación
N-(3-bromo-5-cyclopropylphenyl)-4-methylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is utilized in the development of new materials and as a component in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-(3-bromo-5-cyclopropylphenyl)-4-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrimidine ring play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects. The exact pathways involved depend on the specific application and target being studied.
Comparación Con Compuestos Similares
N-(3-bromo-5-cyclopropylphenyl)-4-methylpyrimidin-2-amine can be compared with other similar compounds, such as:
3-Bromo-5-cyclopropyl-pyridine: Shares the bromine and cyclopropyl groups but differs in the ring structure.
3-Bromo-5-cyclopropyl-1H-1,2,4-triazole: Contains a triazole ring instead of a pyrimidine ring.
3-Bromo-5-cyclopropyl-isoxazole: Features an isoxazole ring, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H14BrN3 |
|---|---|
Peso molecular |
304.18 g/mol |
Nombre IUPAC |
N-(3-bromo-5-cyclopropylphenyl)-4-methylpyrimidin-2-amine |
InChI |
InChI=1S/C14H14BrN3/c1-9-4-5-16-14(17-9)18-13-7-11(10-2-3-10)6-12(15)8-13/h4-8,10H,2-3H2,1H3,(H,16,17,18) |
Clave InChI |
QRDJMYYQIRWNHS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1)NC2=CC(=CC(=C2)C3CC3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[6-[(3,4-Dichlorophenyl)methoxy]pyridin-3-yl]-3-ethoxypropanoic acid](/img/structure/B13884134.png)
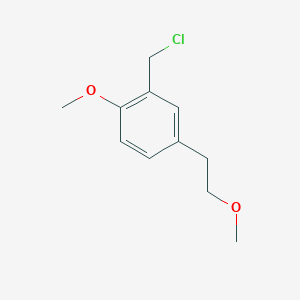
![5-Bromo-3-[(4-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13884152.png)
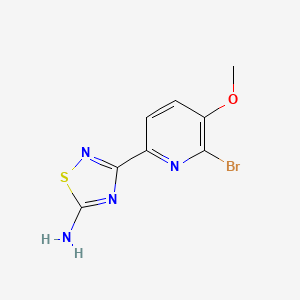
![[4-(2,4-Dichlorophenoxy)phenyl]methanamine](/img/structure/B13884162.png)
![4-[(4-methylphenyl)methoxy]-1H-indazol-3-amine](/img/structure/B13884168.png)
![Methyl 4-[(chlorosulfonyl)amino]benzoate](/img/structure/B13884182.png)

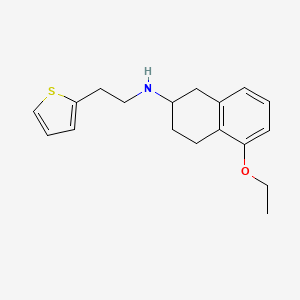
![5-Methyl-2-phenylmethoxy-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13884205.png)
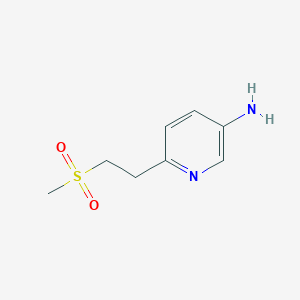
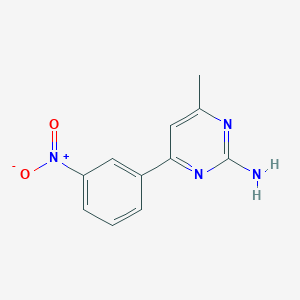
![B-[5-(cyanomethyl)-3-thienyl]Boronic acid](/img/structure/B13884233.png)

